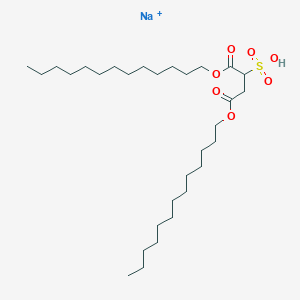
Sodium ditridecyl sulfosuccinate
Vue d'ensemble
Description
Sodium ditridecyl sulfosuccinate is a chemical compound with the molecular formula C30H57NaO7S . It is used in various applications due to its properties as a surfactant .
Synthesis Analysis
The production process of Sodium ditridecyl sulfosuccinate involves several steps . The first step is an esterification reaction, which involves heating octanol, maleic anhydride, and a catalyst. After reaching a certain temperature, dehydration begins under vacuum. After dehydration is complete, the mixture is cooled, and alkali is added to neutralize the catalyst, resulting in an esterified dioctyl maleate . The next step is an addition reaction, where the maleic dioctyl phthalate reacts with sodium bisulfite under heating to obtain maleic dioctyl sodium sulfonate . The final steps involve precipitation and filtration, followed by desolventizing and refining to obtain the anhydrous salt-free high-purity Sodium ditridecyl sulfosuccinate .
Molecular Structure Analysis
The molecular structure of Sodium ditridecyl sulfosuccinate is represented by the formula C30H57NaO7S . This indicates that the compound contains 30 carbon atoms, 57 hydrogen atoms, one sodium atom, seven oxygen atoms, and one sulfur atom .
Physical And Chemical Properties Analysis
Sodium ditridecyl sulfosuccinate is a clear colorless liquid . It has a molecular weight of 585.8 g/mol . It is soluble in water and various organic solvents .
Applications De Recherche Scientifique
Application in Cosmetics
Specific Scientific Field
The specific scientific field of this application is Cosmetology , which is the study and application of beauty treatments.
Comprehensive and Detailed Summary of the Application
Sodium ditridecyl sulfosuccinate is primarily used as a surfactant in cosmetics . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures can vary depending on the specific cosmetic product. However, the general process involves incorporating Sodium ditridecyl sulfosuccinate into the cosmetic formulation where it functions as a surfactant. It’s important to note that care should be taken to avoid irritancy, especially in those products intended for prolonged contact with the skin .
Results or Outcomes Obtained
The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of 8 dialkyl sulfosuccinate salts for use in cosmetics, finding that these ingredients are safe in cosmetics in the present practices of use and concentration when formulated to be nonirritating . The Panel reviewed the new and existing available animal and clinical data in making its determination of safety .
Application in Personal Care Products
Specific Scientific Field
The specific scientific field of this application is Personal Care Product Formulation .
Comprehensive and Detailed Summary of the Application
Sodium ditridecyl sulfosuccinate is used in personal care products as a surfactant . It acts as a foaming agent , increasing foam formation and improving the volume, structure, and durability of a foam . It also functions as a skin cleansing agent and solubilizer , enhancing the solubility of substances in water .
Methods of Application or Experimental Procedures
In personal care products, Sodium ditridecyl sulfosuccinate is incorporated into the formulation where it functions as a surfactant. The exact methods of application or experimental procedures can vary depending on the specific product. However, the general process involves mixing the Sodium ditridecyl sulfosuccinate with other ingredients in the formulation under controlled conditions to ensure proper dispersion and effectiveness .
Results or Outcomes Obtained
The use of Sodium ditridecyl sulfosuccinate in personal care products results in improved product performance. It enhances the foaming properties of products like shampoos and body washes, leading to a more satisfying user experience . It also improves the solubility of other ingredients, enhancing the overall effectiveness of the product .
Application in Dental Care Products
Specific Scientific Field
The specific scientific field of this application is Dental Care Product Formulation .
Comprehensive and Detailed Summary of the Application
Sodium ditridecyl sulfosuccinate is used in dental care products as a surfactant . It acts as a foaming agent , increasing foam formation and improving the volume, structure, and durability of a foam . It also functions as a cleansing agent , enhancing the cleaning properties of dental care products like toothpaste .
Methods of Application or Experimental Procedures
In dental care products, Sodium ditridecyl sulfosuccinate is incorporated into the formulation where it functions as a surfactant. The exact methods of application or experimental procedures can vary depending on the specific product. However, the general process involves mixing the Sodium ditridecyl sulfosuccinate with other ingredients in the formulation under controlled conditions to ensure proper dispersion and effectiveness .
Results or Outcomes Obtained
The use of Sodium ditridecyl sulfosuccinate in dental care products results in improved product performance. It enhances the foaming properties of products like toothpaste, leading to a more satisfying user experience . It also improves the cleaning properties of the product, enhancing the overall effectiveness of the product .
Propriétés
IUPAC Name |
sodium;1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-29(31)27-28(38(33,34)35)30(32)37-26-24-22-20-18-16-14-12-10-8-6-4-2;/h28H,3-27H2,1-2H3,(H,33,34,35);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQIGRBJQMNGSN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H57NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7050408 | |
| Record name | Sodium ditridecylsulfosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7050408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MP Biomedical MSDS] | |
| Record name | Sodium bis(tridecyl) sulfosuccinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21697 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium ditridecyl sulfosuccinate | |
CAS RN |
2673-22-5 | |
| Record name | Butanedioic acid, sulfo-, 1,4-ditridecyl ester, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002673225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-sulfo-, 1,4-ditridecyl ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium ditridecylsulfosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7050408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 1,2-bis(tridecyloxycarbonyl)ethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DITRIDECYL SODIUM SULFOSUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K3RP4J1EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



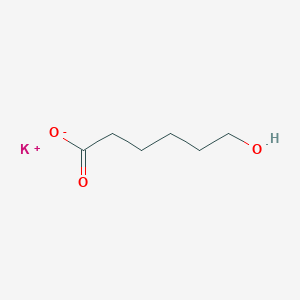

![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)
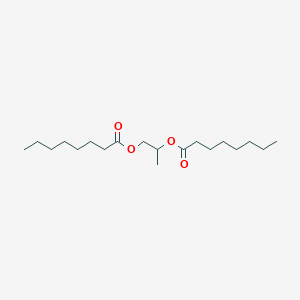
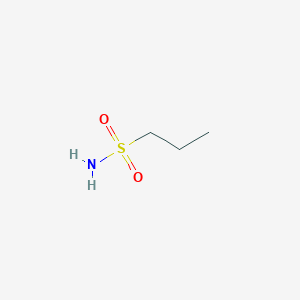
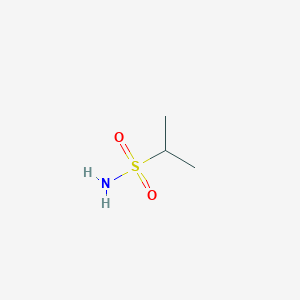

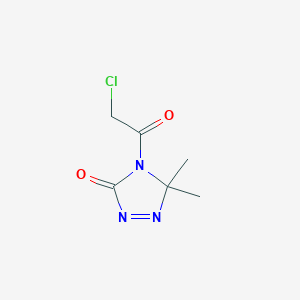
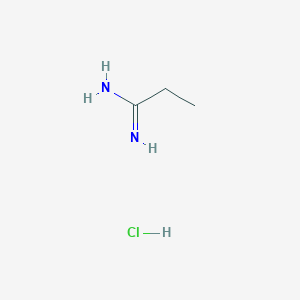
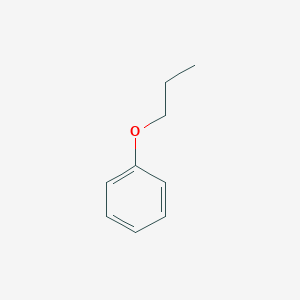
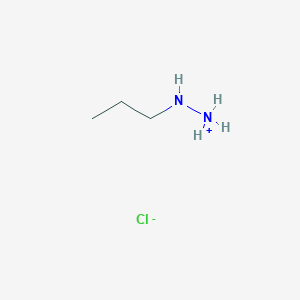

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)
